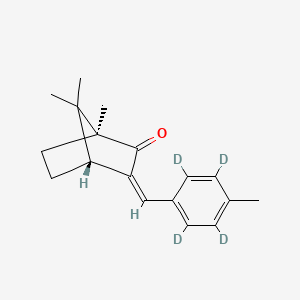
(+/-)-3-(4-Methylbenzylidene-d4)camphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzylidine-d4)camphor is a synthetic organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a deuterium-labeled methylbenzylidene group attached to the camphor skeleton. This compound is primarily used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzylidine-d4)camphor typically involves the condensation of 4-methylbenzaldehyde with camphor in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions. A common method involves the use of deuterated solvents and catalysts to facilitate the reaction.
Starting Materials: 4-methylbenzaldehyde, camphor, deuterium oxide (D2O)
Catalysts: Pyridine or other suitable bases
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of 3-(4-methylbenzylidine-d4)camphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzylidine-d4)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of 4-methylbenzoic acid and camphor derivatives.
Reduction: Formation of 4-methylbenzyl alcohol and reduced camphor derivatives.
Substitution: Formation of nitro and halogenated derivatives of 3-(4-methylbenzylidine-d4)camphor.
Applications De Recherche Scientifique
3-(4-Methylbenzylidine-d4)camphor has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in isotopic labeling studies and as a precursor in the synthesis of other deuterium-labeled compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a UV filter in cosmetic formulations.
Mécanisme D'action
The mechanism of action of 3-(4-methylbenzylidine-d4)camphor involves its interaction with specific molecular targets and pathways. The compound is known to exhibit photoabsorption properties, making it effective as a UV filter. It absorbs UV radiation and undergoes photochemical reactions that dissipate the absorbed energy, thereby protecting the skin from UV damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzylidene camphor: A non-deuterated analog used as a UV filter in sunscreens.
3-Benzylidene camphor: Another camphor derivative with similar UV-absorbing properties.
4-Methylbenzylidene camphor sulfonic acid: A sulfonated derivative with enhanced water solubility.
Uniqueness
3-(4-Methylbenzylidine-d4)camphor is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in isotopic studies, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C18H22O |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(1S,3Z,4R)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11-/t15-,18+/m0/s1/i5D,6D,7D,8D |
Clé InChI |
HEOCBCNFKCOKBX-YSEPUGIXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])/C=C\2/[C@@H]3CC[C@](C2=O)(C3(C)C)C)[2H] |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


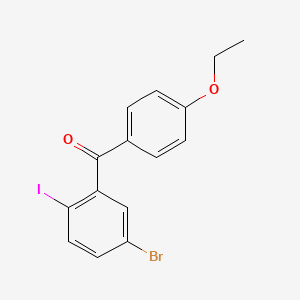
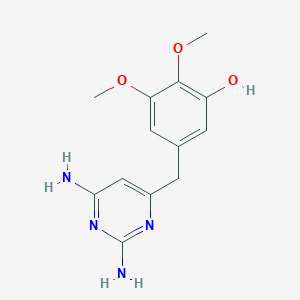
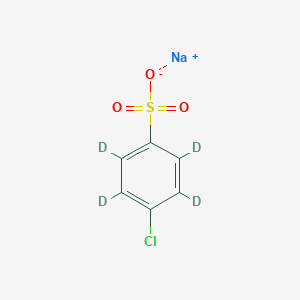
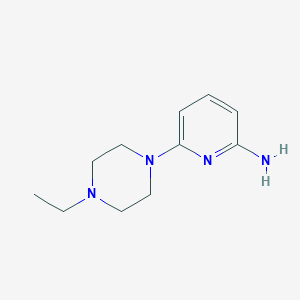
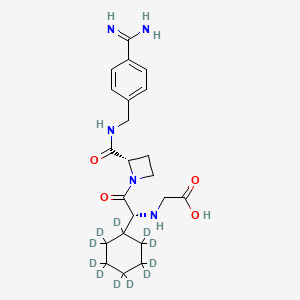
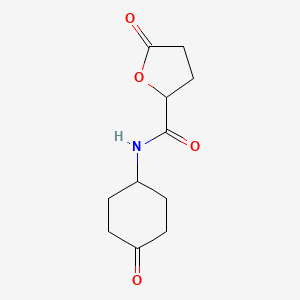
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

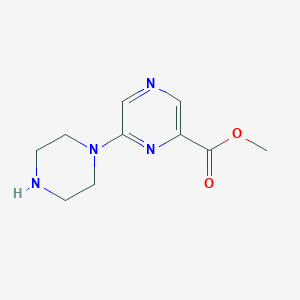
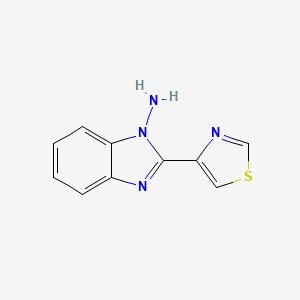
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
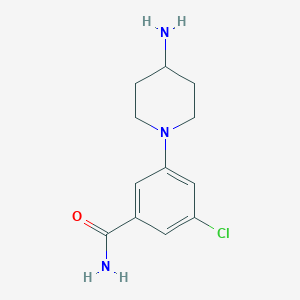
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
